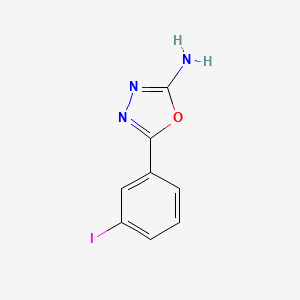
5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound characterized by its iodophenyl group attached to an oxadiazol-2-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-iodoaniline with carbon disulfide and hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazide, which upon cyclization forms the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: Reduction reactions can lead to the formation of amines or hydrazines.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Iodophenol derivatives, such as 3-iodophenol.
Reduction: Amines or hydrazines.
Substitution: Alkyl or aryl-substituted derivatives of the iodophenyl group.
Wissenschaftliche Forschungsanwendungen
5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological assays to study enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific structural features and reactivity. Similar compounds include:
3-Iodophenol: Similar iodophenyl group but lacks the oxadiazole ring.
INT (iodonitrotetrazolium): Contains an iodophenyl group and a tetrazolium ring, used in redox assays.
3,3',3'-Triiodo-5'- (3-iodophenyl)-1,1'3',1'-terphenyl: Contains multiple iodophenyl groups and a terphenyl structure.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C8H6IN3O |
|---|---|
Molekulargewicht |
287.06 g/mol |
IUPAC-Name |
5-(3-iodophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H6IN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |
InChI-Schlüssel |
WZXDJNDASMZUBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C2=NN=C(O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Bromo-5-chlorophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15359770.png)
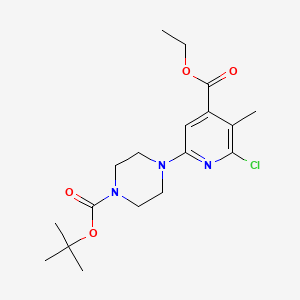

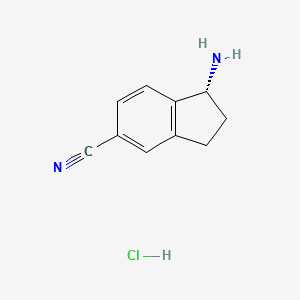

![6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B15359795.png)
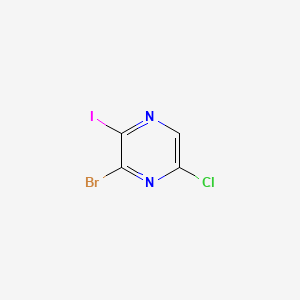
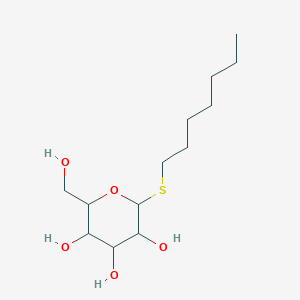
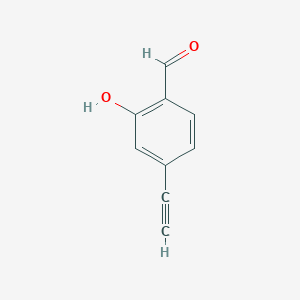
![2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline](/img/structure/B15359833.png)

![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)


